Polyglyceryl-4 caprate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H46O11 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

decanoic acid;3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |

InChI |

InChI=1S/C12H26O9.C10H20O2/c13-1-9(15)3-19-5-11(17)7-21-8-12(18)6-20-4-10(16)2-14;1-2-3-4-5-6-7-8-9-10(11)12/h9-18H,1-8H2;2-9H2,1H3,(H,11,12) |

InChI Key |

IWWUCPFXIJRPLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.C(C(COCC(COCC(COCC(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Polyglyceryl-4 Caprate: Chemical Structure and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-4 caprate is a versatile non-ionic surfactant and emulsifier with a favorable safety profile, making it an increasingly popular ingredient in the pharmaceutical, cosmetic, and food industries.[1] Derived from natural and renewable resources, it offers excellent emulsifying, solubilizing, and skin-conditioning properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound and details its primary synthesis pathways, including direct esterification, chemical transesterification, and enzymatic synthesis. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for researchers and professionals in drug development and formulation science.

Chemical Structure of this compound

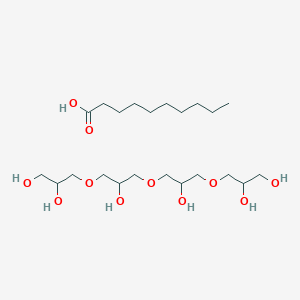

This compound is an ester formed from the reaction of capric acid (a C10 fatty acid) with polyglycerin-4, a polymer consisting of four glycerol (B35011) units.[1] Its amphiphilic nature, possessing a hydrophilic polyglycerol head and a lipophilic capric acid tail, is the basis for its surfactant properties.

-

IUPAC Name: decanoic acid;3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

-

CAS Number: 160391-93-5[2]

-

Molecular Formula: C₂₂H₄₆O₁₁[2]

-

Molecular Weight: 486.6 g/mol

The structure of this compound can be represented as a mixture of isomers due to the various possible attachment points of the capric acid to the polyglycerol backbone.

Caption: Idealized structure of this compound.

Synthesis Pathways

The synthesis of this compound can be achieved through three primary methods: direct esterification, chemical transesterification, and enzymatic synthesis. Each pathway offers distinct advantages and disadvantages concerning reaction conditions, yield, purity, and environmental impact.

Caption: Synthesis pathways for this compound.

Direct Esterification

Direct esterification is a conventional and straightforward method involving the reaction of polyglycerin-4 with capric acid at elevated temperatures, typically in the presence of an acid catalyst. The continuous removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation.

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and a vacuum distillation setup, charge polyglycerin-4 and capric acid in the desired molar ratio.

-

Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid or a solid super-acid like HND-27.[4]

-

Reaction: Heat the mixture to 150-230°C with continuous stirring under a vacuum (e.g., -0.095 MPa) to facilitate the removal of water.[4][5]

-

Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes at a low level.

-

Purification: After cooling, the crude product can be purified. One method involves dissolving the reaction mixture in a solvent like ethyl acetate, followed by extraction with water to remove unreacted polyglycerol and the catalyst. The organic phase is then evaporated in vacuo to yield the purified this compound.[5]

Chemical Transesterification

This method involves the reaction of polyglycerin-4 with an ester of capric acid, typically a methyl ester (methyl caprate), in the presence of a basic catalyst. This process is also conducted at high temperatures.

Experimental Protocol:

-

Reactant and Catalyst Loading: Charge polyglycerin-4, methyl caprate, and a basic catalyst (e.g., sodium methoxide, sodium hydroxide) into a suitable reactor.

-

Reaction Conditions: Heat the mixture to 180-220°C under continuous stirring. The methanol (B129727) byproduct is removed by distillation to drive the reaction forward.

-

Neutralization and Purification: Once the reaction is complete (monitored by techniques like gas chromatography), cool the mixture and neutralize the catalyst with an acid. The product can then be purified by vacuum distillation to remove any remaining reactants and byproducts.

Enzymatic Synthesis

Enzymatic synthesis offers a greener and more selective alternative to chemical methods, operating under milder conditions and reducing the formation of byproducts. Immobilized lipases, such as Novozym 435, are commonly used as biocatalysts.[6]

Experimental Protocol:

-

Enzyme and Substrate Preparation: In a solvent-free system, add polyglycerol and capric acid to a reactor.

-

Enzymatic Reaction: Add the immobilized lipase (B570770) (e.g., Novozym 435) to the mixture. Heat the reaction to a milder temperature, typically around 80-85°C, with constant stirring for a specified duration (e.g., 6 hours).[7]

-

Water Removal: To drive the reaction towards completion, water can be removed by methods such as nitrogen sparging or the use of molecular sieves.[8]

-

Enzyme Recovery and Product Purification: After the reaction, the immobilized enzyme can be recovered by simple filtration for reuse. The resulting product is typically of high purity, often requiring minimal further purification.

Quantitative Data Summary

The choice of synthesis pathway can significantly impact the reaction efficiency, yield, and purity of the final product. The following table summarizes key quantitative parameters for each method.

| Parameter | Direct Esterification | Chemical Transesterification | Enzymatic Synthesis |

| Typical Reaction Temperature | 150 - 230°C[5] | 180 - 220°C | 80 - 85°C[7] |

| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid)[9] | Base catalysts (e.g., sodium methoxide) | Immobilized Lipase (e.g., Novozym 435)[6] |

| Reaction Time | Several hours | Several hours | ~6 hours[7] |

| Esterification Efficiency | Variable, dependent on conditions | High | 67 - 72%[7] |

| Purity of Crude Product | Lower, requires significant purification | Moderate, requires purification | High, often requires minimal purification |

| Byproducts | Water, colored impurities | Methanol | Water |

Experimental Workflow Diagram

The general workflow for the synthesis and purification of this compound is illustrated below.

Caption: General workflow for this compound synthesis.

Conclusion

This compound is a valuable non-ionic surfactant with a well-defined chemical structure. Its synthesis can be accomplished through direct esterification, chemical transesterification, or enzymatic pathways. While traditional chemical methods are effective, enzymatic synthesis presents a more sustainable and selective approach, yielding a purer product under milder conditions. The selection of a particular synthesis route will depend on the specific requirements for yield, purity, cost, and environmental considerations of the intended application. This guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially implement the synthesis of this compound for their formulation needs.

References

- 1. paulaschoice.fr [paulaschoice.fr]

- 2. specialchem.com [specialchem.com]

- 3. reportprime.com [reportprime.com]

- 4. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5424469A - Process for preparing polyglycerol fatty acid ester mixtures and use in cosmetic, pharmeceutical and chemical preparations - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. CN112321422A - Preparation method of caprylic/capric acid mono-diglyceride - Google Patents [patents.google.com]

"synthesis of polyglyceryl-4 caprate via direct esterification"

An In-depth Technical Guide to the Synthesis of Polyglyceryl-4 Caprate via Direct Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an ester formed from polyglycerin-4 and capric acid, is a versatile nonionic surfactant and emulsifying agent with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1][2][3] Its biocompatibility and derivation from renewable resources make it a compelling alternative to polyethylene (B3416737) glycol (PEG)-based surfactants.[4][5] This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the direct esterification route. It details both chemical and enzymatic synthesis methodologies, including experimental protocols, reaction parameters, and purification techniques. Quantitative data is summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Polyglyceryl esters, such as this compound, are amphiphilic molecules possessing a hydrophilic polyglycerol head and a lipophilic fatty acid tail.[6] This structure enables them to effectively reduce interfacial tension between immiscible liquids, making them excellent emulsifiers, solubilizers, and dispersing agents.[6] this compound is particularly valued for its skin-conditioning properties and its ability to create stable oil-in-water emulsions.[1][7] The synthesis of this compound is primarily achieved through direct esterification or transesterification, with direct esterification being a common and straightforward approach.[6]

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two primary methods: chemical synthesis via direct esterification and enzymatic synthesis.

Chemical Synthesis via Direct Esterification

Direct esterification involves the condensation reaction between the hydroxyl groups of polyglycerin-4 and the carboxyl group of capric acid.[6] This reversible reaction requires the continuous removal of water to drive the equilibrium towards the formation of the ester product.[6] High temperatures and the use of a catalyst are typically employed to achieve high conversion rates.[8]

Reaction Scheme:

Caption: Direct Esterification of Polyglycerin-4 with Capric Acid.

2.1.1. Catalytic Systems

Both acid and alkaline catalysts can be utilized for the direct esterification of polyglycerin-4 with capric acid.

-

Acid Catalysis: Solid super-acid catalysts, such as hydrogen nitrile diacetate-27, are effective for this reaction.[1][7] The mechanism involves the protonation of the capric acid's carboxyl group, which enhances its electrophilicity and facilitates the nucleophilic attack by the hydroxyl groups of polyglycerin-4.[1][7] Dodecylbenzenesulfonic acid is another example of an acid catalyst used in similar polyglycerol ester syntheses.[9]

-

Alkaline Catalysis: Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or sodium methoxide, are also commonly used in industrial production.[6][10][11] The reaction, in this case, proceeds through the deprotonation of the polyglycerol's hydroxyl groups, forming a more nucleophilic alkoxide that then attacks the carbonyl carbon of the capric acid.

2.1.2. Reaction Parameters

The efficiency and selectivity of the direct esterification are highly dependent on the reaction conditions.

| Parameter | Typical Range/Value | Notes | Reference |

| Temperature | 150 - 230 °C | Higher temperatures increase the reaction rate but can also lead to side reactions like polycondensation. | [1][7][8] |

| Pressure | Reduced Pressure / Vacuum | Essential for the continuous removal of water, driving the reaction towards product formation. | [6][7][9] |

| Molar Ratio (Polyglycerin-4:Capric Acid) | ~1:1 | An optimal molar ratio ensures complete substrate utilization and minimizes byproduct formation. | [7] |

| Reaction Time | 2 - 3 hours | Dependent on temperature, catalyst, and efficiency of water removal. | [7] |

| Conversion Efficiency | 85 - 95% | High conversion rates are achievable under optimized conditions. | [7] |

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods.[6] Lipases are commonly employed as biocatalysts for the esterification of polyglycerols.[6]

Key Features of Enzymatic Synthesis:

-

Milder Reaction Conditions: Typically operates at lower temperatures (e.g., 60-85°C), which helps to preserve the thermal stability of the reactants and the enzyme.[1][6]

-

High Selectivity: Enzymes can offer greater selectivity for specific hydroxyl groups on the polyglycerol molecule, potentially leading to a more defined product mixture.

-

Sustainability: Eliminates the need for potentially hazardous solvents and harsh catalysts, resulting in a more environmentally friendly process.[6]

The most commonly used biocatalyst for this purpose is the immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym 435.[6][8] This enzyme has shown high efficiency in solvent-free systems.[6][8]

| Parameter | Optimized Value (Example) | Notes | Reference |

| Temperature | 80 - 85 °C | Balances reaction rate with enzyme stability. | [6] |

| Molar Ratio (Polyglycerol:Fatty Acid) | 1.35:1 | Optimized for maximum esterification efficiency in one study. | [6] |

| Enzyme Loading | 1.41% (by weight) | The amount of enzyme can significantly impact the reaction rate. | [6] |

| Reaction Time | 6 hours | Generally longer than chemical synthesis due to lower temperatures. | [6] |

| Enzyme Reusability | Up to 20 cycles | A critical factor for the economic viability of the process. | [6] |

Experimental Protocols

General Protocol for Chemical Direct Esterification

This protocol is a generalized procedure based on common practices for polyglycerol ester synthesis.

Materials:

-

Polyglycerin-4

-

Capric acid

-

Acid or alkaline catalyst (e.g., hydrogen nitrile diacetate-27 or NaOH)

-

Inert gas (e.g., Nitrogen)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, thermometer, and a connection to a vacuum system with a cold trap.

-

Heating mantle or oil bath.

Procedure:

-

Charge the reactor with the desired molar ratio of polyglycerin-4 and capric acid (e.g., 1:1).[7]

-

Add the catalyst (the amount will depend on the specific catalyst used).

-

Begin stirring and start sparging with an inert gas to create an inert atmosphere.[10]

-

Heat the mixture to the desired reaction temperature (e.g., 150-180°C).[1][7]

-

Apply a vacuum to facilitate the removal of water produced during the reaction.[7]

-

Monitor the reaction progress by measuring the acid value of the mixture.[10] The reaction is considered complete when the acid value drops below a specified threshold (e.g., <3).[9]

-

Once the reaction is complete, cool the mixture under an inert atmosphere.[10]

Purification

The crude product from chemical synthesis often contains unreacted starting materials, catalyst, and byproducts.

-

Catalyst Neutralization: If an acid or alkaline catalyst was used, it should be neutralized. For instance, an alkaline catalyst can be neutralized with a weak acid like phosphoric acid.[11]

-

Removal of Unreacted Polyglycerol: Unreacted polyglycerol can be removed by extraction. One method involves dissolving the reaction mixture in a solvent like ethyl acetate (B1210297) and then washing it with water.[9] The unreacted polyglycerol will partition into the aqueous phase.

-

Solvent Removal: The organic solvent is then removed by distillation, preferably under vacuum.[9]

-

Decolorization and Deodorization (Optional): For high-purity applications, the product may be treated with activated carbon for decolorization and undergo steam stripping for deodorization.[10]

Experimental Workflow

Caption: General Experimental Workflow for Chemical Synthesis and Purification.

Characterization Techniques

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester bond, indicated by the appearance of a characteristic C=O stretching vibration.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed chemical structure of the product.

-

Dynamic Light Scattering (DLS): For applications where this compound is used as an emulsifier, DLS can be used to measure the size of the particles in the resulting emulsions.[6]

Conclusion

The synthesis of this compound via direct esterification is a well-established and efficient method. The choice between chemical and enzymatic synthesis will depend on the desired product specifications, cost considerations, and sustainability requirements. Chemical synthesis offers faster reaction times and high conversion rates, while enzymatic synthesis provides a milder and more selective route. Careful control of reaction parameters and appropriate purification steps are crucial for obtaining a high-purity product suitable for its intended applications in the pharmaceutical and cosmetic industries.

References

- 1. Buy this compound [smolecule.com]

- 2. paulaschoice.fr [paulaschoice.fr]

- 3. candlecocoon.com [candlecocoon.com]

- 4. humblebeeandme.com [humblebeeandme.com]

- 5. POLYGLYCERYL 4-CAPRATE - Ataman Kimya [atamanchemicals.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. Buy this compound | 160391-93-5 [smolecule.com]

- 8. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5424469A - Process for preparing polyglycerol fatty acid ester mixtures and use in cosmetic, pharmeceutical and chemical preparations - Google Patents [patents.google.com]

- 10. Examples of direct esterification of polyglycerol with fatty acids in the presence of acids or bases | USP 99.7 Glycerin Refining Equipment [glycerinrefine.com]

- 11. CA1185610A - Polyglycerol ester synthesis - Google Patents [patents.google.com]

"transesterification methods for producing polyglyceryl-4 caprate"

An In-depth Technical Guide to Transesterification Methods for the Production of Polyglyceryl-4 Caprate

Introduction to this compound

This compound is a nonionic surfactant that is gaining significant attention in the pharmaceutical, cosmetic, and food industries.[1][2] It is an ester formed from polyglycerin-4 and capric acid.[3][4] This compound is highly valued for its emulsifying, solubilizing, and skin-conditioning properties.[5][6] this compound is considered a "green" surfactant because its primary components are derived from renewable vegetable sources.[1] The polyglycerol backbone is synthesized from glycerol, a byproduct of biodiesel production, while the caprate portion comes from capric acid, a fatty acid found in oils like coconut and rapeseed oil.[1] Its amphiphilic nature, with a hydrophilic polyglycerol head and a lipophilic fatty acid tail, allows it to effectively reduce surface tension between oil and water.[1]

Synthesis Pathways: An Overview

The production of this compound is primarily achieved through two main esterification pathways: direct esterification and transesterification.[1]

-

Direct Esterification : This method involves the direct reaction of polyglycerin-4 with capric acid, typically at high temperatures and under vacuum to remove the water byproduct and drive the reaction forward.[1]

-

Transesterification : This approach uses a capric acid ester, such as a methyl ester, to react with polyglycerin-4.[1] This guide will focus on the in-depth technical aspects of chemical and enzymatic transesterification methods.

Transesterification Methods for this compound Synthesis

Transesterification involves reacting polyglycerin-4 with an ester of capric acid, typically a fatty acid methyl ester (FAME), to produce this compound and a volatile alcohol byproduct, such as methanol (B129727).[1] This method can be catalyzed either chemically or enzymatically.

Chemical Transesterification

This conventional method typically employs basic catalysts and high temperatures to achieve the desired reaction.

Reaction Mechanism and Catalysts In base-catalyzed transesterification, an alkaline catalyst, such as sodium methoxide (B1231860), sodium hydroxide, or potassium hydroxide, is used.[1][7] The catalyst deprotonates the hydroxyl groups on the polyglycerol, forming a more nucleophilic alkoxide ion that then attacks the carbonyl carbon of the capric acid methyl ester.[7] This results in the formation of the polyglyceryl ester and the release of methanol.[1] The volatility of methanol makes its removal from the reaction mixture easier compared to water in direct esterification, which helps to drive the reaction to completion.[1]

Reaction Conditions Chemical transesterification is typically carried out at elevated temperatures, ranging from 180°C to 220°C.[1] The reaction is often performed under reduced pressure to facilitate the removal of the methanol byproduct.[8] The molar ratio of polyglycerol to the fatty acid ester is a critical parameter that influences the degree of esterification and the final product composition.[1]

Enzymatic Transesterification

Enzymatic synthesis is a more recent and sustainable approach that utilizes lipases as biocatalysts. This method offers several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and a more environmentally friendly process.[1][9]

Reaction Mechanism and Biocatalysts The most commonly used enzyme for this reaction is the immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym 435.[1] This enzyme has shown high efficiency in catalyzing the esterification of polyglycerols with fatty acids, often in a solvent-free system.[1][10] Operating without a solvent simplifies product purification and reduces waste.[1]

Optimized Reaction Conditions Enzymatic transesterification proceeds under much milder conditions than its chemical counterpart. Optimal temperatures are typically around 80-85°C, which helps to preserve the stability of the enzyme and reactants.[1][10] Studies have identified optimized conditions for similar polyglyceryl fatty acid esters, such as a reaction temperature of 84.48°C, a reaction time of 6 hours, a polyglycerol to fatty acid molar ratio of 1.35:1, and an enzyme loading of 1.41% by weight.[1][10] A significant advantage of using an immobilized enzyme like Novozym 435 is its reusability for multiple reaction cycles, which can significantly lower production costs.[1]

Comparative Analysis of Transesterification Methods

The choice between chemical and enzymatic transesterification depends on various factors, including desired product purity, energy costs, and environmental considerations. The following table summarizes the key quantitative parameters for each method.

| Parameter | Chemical Transesterification | Enzymatic Transesterification | Reference |

| Catalyst | Sodium Methoxide, NaOH, KOH | Immobilized Lipase (e.g., Novozym 435) | [1][7] |

| Temperature | 180°C - 220°C | 60°C - 85°C | [1][7] |

| Reaction Time | Varies, typically several hours | ~6 - 8 hours for maximum conversion | [7][10] |

| Molar Ratio (PG:FAME) | Varies, key for control | ~1.35:1 (Polyglycerol to Fatty Acid) | [1][10] |

| Enzyme Loading | N/A | ~1.41% (by weight of total substrates) | [1][10] |

| Conversion/Yield | High (80-95%) | High (>95% with immobilized enzymes) | [7] |

| Byproduct | Methanol | Methanol | [1] |

| Process Conditions | High energy, reduced pressure | Low energy, solvent-free systems | [1][7] |

| Selectivity | Lower, potential side reactions | Higher, fewer byproducts | [1][9] |

Detailed Experimental Protocols

The following are generalized protocols for the synthesis of this compound via chemical and enzymatic transesterification, based on typical procedures found in the literature.

Protocol for Base-Catalyzed Chemical Transesterification

-

Reactant Preparation : Charge a reaction vessel with polyglycerin-4 and methyl caprate in the desired molar ratio.

-

Catalyst Addition : Add a basic catalyst, such as sodium methoxide (e.g., 0.1-0.5% by weight of the reactants).

-

Reaction Setup : The reactor should be equipped with a mechanical stirrer, a thermometer, and a vacuum system with a condenser to collect the methanol byproduct.

-

Reaction Execution :

-

Heat the mixture to the target temperature (e.g., 180°C - 200°C) under continuous stirring.[1]

-

Apply a vacuum to facilitate the removal of methanol as it is formed.[8]

-

Monitor the reaction progress by measuring the amount of methanol collected or by analytical methods such as titration to determine the acid value.

-

-

Reaction Termination and Neutralization : Once the reaction is complete (indicated by the cessation of methanol evolution), cool the mixture. Neutralize the catalyst with an acid (e.g., phosphoric acid).

-

Purification : The crude product is then purified, typically through vacuum distillation, to remove any unreacted starting materials and catalyst residues.[5]

Protocol for Lipase-Catalyzed Enzymatic Transesterification

-

Reactant Preparation : In a reaction vessel, combine polyglycerin-4 and methyl caprate. A typical molar ratio is 1.35:1 (polyglycerol:fatty acid).[1][10]

-

Enzyme Addition : Add the immobilized lipase, Novozym 435 (e.g., 1.41% by weight of the total reactants).[1][10]

-

Reaction Setup : The reaction is typically carried out in a solvent-free system. The vessel should be equipped for stirring and temperature control. A gentle stream of nitrogen can be bubbled through the mixture to facilitate the removal of methanol.[2]

-

Reaction Execution :

-

Enzyme Recovery : After the reaction, the immobilized enzyme can be separated from the product mixture by simple filtration. The recovered enzyme can be washed and reused.

-

Product Purification : The resulting product mixture is then purified, often using short-path or molecular distillation to achieve high purity.[5]

Purification and Analytical Characterization

Purification Techniques

High purity is often required for applications in cosmetics and pharmaceuticals. Distillation methods are commonly employed for the purification of this compound.

| Purification Method | Operating Temperature | Operating Pressure | Purity Achieved | Recovery Rate | Reference |

| Short-Path Distillation | 180°C | 0.1 mbar | >95% | 85-90% | [5] |

| Molecular Distillation | 200°C - 220°C | 0.01 - 0.1 mbar | >99% | 75-85% | [5] |

Analytical Methods

Several analytical techniques are used to characterize the structure and purity of the synthesized this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to confirm the formation of the ester bond.[1]

-

High-Performance Liquid Chromatography (HPLC) : Allows for the analysis of the polyglycerol distribution within the product, with detection limits of 0.05%.[5]

-

Gas Chromatography (GC) : Primarily used for analyzing the fatty acid composition, with detection limits of 0.1%.[5]

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflows and compare the key parameters of the different transesterification methods.

Caption: Experimental Workflow for this compound Synthesis

Caption: Comparison of Chemical vs. Enzymatic Transesterification

Conclusion

Both chemical and enzymatic transesterification are effective methods for producing this compound. Chemical transesterification is a well-established method that offers high conversion rates but requires significant energy input and can lead to side products due to the harsh reaction conditions.[7] In contrast, enzymatic transesterification represents a more sustainable and selective alternative, operating under mild conditions and producing a purer product with less environmental impact.[1] The reusability of immobilized enzymes further enhances the economic viability of this green approach.[1] The choice of synthesis method will ultimately depend on the specific requirements for product purity, cost considerations, and the desired environmental footprint of the manufacturing process.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. paulaschoice.fr [paulaschoice.fr]

- 4. This compound () for sale [vulcanchem.com]

- 5. Buy this compound | 160391-93-5 [smolecule.com]

- 6. POLYGLYCERYL 4-CAPRATE - Ataman Kimya [atamanchemicals.com]

- 7. Buy this compound [smolecule.com]

- 8. US5424469A - Process for preparing polyglycerol fatty acid ester mixtures and use in cosmetic, pharmeceutical and chemical preparations - Google Patents [patents.google.com]

- 9. Chemical vs enzymatic synthesis of polyglycerol-based biosurfactants for cosmetic applications [air.unimi.it]

- 10. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Polyglyceryl-4 Caprate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-4 caprate is a versatile nonionic surfactant of significant interest in the pharmaceutical and cosmetic industries due to its favorable safety profile, emulsifying and solubilizing capabilities, and derivation from natural sources.[1][2] As a polyglyceryl ester, it is formed from a polyglycerol chain of approximately four glycerin units and capric acid, a medium-chain fatty acid.[3] This amphiphilic structure, possessing a hydrophilic polyglycerol head and a lipophilic caprate tail, allows it to effectively reduce interfacial tension between immiscible phases.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its synthesis and functional mechanisms, intended to support research and development applications.

Chemical and Physical Properties

This compound is the ester of the fatty acid capric acid and polyglycerin-4.[4] It is recognized for its role as an emulsifier, solubilizer, and skin-conditioning agent.[4][5] Its chemical structure provides a unique balance of hydrophilic and lipophilic properties, making it a subject of interest in various research applications, particularly in the development of stable nanoemulsions and microemulsions for drug delivery.[3]

Table 1: General Properties and Identification

| Property | Value | Source(s) |

| INCI Name | This compound | [6] |

| IUPAC Name | decanoic acid;3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | [7][8] |

| CAS Number | 160391-93-5 | [1][5][9] |

| Molecular Formula | C22H46O11 | [1][3][8][10] |

| Molecular Weight | 486.6 g/mol | [3][7][8][10] |

| Appearance | Clear to pale yellow, viscous liquid at room temperature.[6][7][11] | [6][7][11] |

| Classification | Nonionic Surfactant | [3] |

| Origin | Typically plant-derived and biodegradable; can be sourced from rapeseed, coconut, or palm oil.[1][2][4] | [1][2][4] |

Core Physicochemical Parameters for Formulation

The functional performance of this compound in a formulation is dictated by several key physicochemical parameters. These values are critical for predicting its behavior as an emulsifier, solubilizer, and stabilizer in complex systems.

Table 2: Quantitative Physicochemical Data

| Parameter | Value / Range | Description & Significance | Source(s) |

| Hydrophilic-Lipophilic Balance (HLB) | 11.5 - 14.5 | This value indicates a strong hydrophilic tendency, making it an effective oil-in-water (O/W) emulsifier and solubilizer for incorporating oil-soluble ingredients into aqueous formulations.[7][8][12][13][14] The variation in reported HLB may depend on the specific grade and manufacturing process. | [7][8][12][13][14] |

| Solubility Profile | Soluble in water, ethanol, propylene (B89431) glycol, glycerin, and various ester oils.[6][7][15] Insoluble in paraffin (B1166041) oil and isopropyl myristate.[6][7] | Its broad solubility in polar solvents and water dispersibility is key to its use in aqueous-based formulations like micellar waters and serums.[6][7] | [6][7][15] |

| pH Stability | Stable in a pH range of 4.0 to 10.0.[6][7] | Wide pH stability allows for its use in a variety of formulations, from acidic skin toners to more alkaline cleansing products, without degradation.[6][7] | [6][7] |

| Saponification Value | 40 - 70 mgKOH/g | Indicates the amount of alkali needed to saponify the ester, which relates to the average molecular weight and ester content. | [11] |

| Acid Value | ≤ 6.0 mgKOH/g | Measures the amount of free fatty acids present, serving as a quality control parameter to ensure low levels of residual reactants. | [11] |

| Iodine Value | ≤ 5.0 gI₂/100g | A measure of the degree of unsaturation in the fatty acid tail. The low value confirms the saturated nature of the caprate moiety. | [11] |

| Recommended Usage Level | 1% - 10% (typical); up to 34% in specific applications like bath oils.[6] Considered safe at 0.5-1.5% in leave-on products.[4] | The concentration is highly dependent on the desired function, whether for emulsification, solubilization, or cleansing. | [4][6] |

Synthesis and Mechanism of Action

The synthesis of this compound is typically achieved through direct esterification. This process involves the reaction of polyglycerin-4 with capric acid, where water is removed to drive the reaction towards completion.[3] An alternative method is transesterification with a fatty acid methyl ester.[3]

As an amphiphilic molecule, this compound self-assembles in aqueous solutions. Below its Critical Micelle Concentration (CMC), it populates interfaces. Above the CMC, molecules aggregate to form micelles, which can encapsulate lipophilic substances, thereby solubilizing them in the aqueous phase. This is the fundamental principle behind its use in micellar water and drug solubilization.

Experimental Protocols for Characterization

Accurate characterization is essential for quality control and formulation development. The following sections detail the methodologies for determining key physicochemical properties.

Structural Verification via Spectroscopic Methods

Objective: To confirm the chemical structure, particularly the formation of the ester bond and the presence of both polyglycerol and caprate moieties.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a thin film of this compound on a KBr (potassium bromide) salt plate or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

-

Analysis:

-

Confirm the presence of a strong C=O stretching vibration characteristic of an ester group, typically appearing around 1735-1750 cm⁻¹.

-

Identify a broad O-H stretching band around 3200-3600 cm⁻¹ from the hydroxyl groups of the polyglycerol backbone.

-

Observe C-H stretching vibrations from the aliphatic caprate chain around 2850-2960 cm⁻¹.

-

Look for the C-O stretching of the ester linkage around 1150-1250 cm⁻¹.[3]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra using a high-field NMR spectrometer.

-

Analysis:

-

¹H NMR: Identify characteristic signals: a complex multiplet for the polyglycerol backbone protons (typically 3.3–4.5 ppm), a triplet for the α-methylene protons (-CH₂-COO-) of the caprate chain (around 2.3 ppm), multiple signals for the bulk methylene (B1212753) protons of the caprate chain, and a terminal methyl group triplet.[3]

-

¹³C NMR: Confirm the carbon framework by identifying the ester carbonyl carbon (around 170-175 ppm), carbons of the polyglycerol backbone (60-80 ppm), and distinct signals for each carbon in the caprate alkyl chain.[3]

-

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which micelle formation begins, which is a critical parameter for solubilization and emulsification efficiency. The surface tension method is described here.

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning a wide range (e.g., from 1x10⁻⁶ M to 1x10⁻² M) using high-purity water.

-

Instrumentation: Use a digital tensiometer (employing the Du Noüy ring or Wilhelmy plate method) calibrated at a constant temperature (e.g., 25°C).

-

Measurement:

-

Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated to minimize contamination.

-

Allow the system to equilibrate before each measurement.

-

-

Data Analysis:

-

Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will show a region where surface tension decreases linearly with log C, followed by a plateau where it remains relatively constant.

-

The CMC is the concentration at the point of intersection of these two linear portions of the graph.

-

Determination of Hydrophilic-Lipophilic Balance (HLB)

Objective: To experimentally verify the HLB value, which predicts the emulsifying behavior of the surfactant.

-

Preparation of Emulsions:

-

Prepare a series of small-batch oil-in-water emulsions using a standard oil phase (e.g., 10% mineral oil) and water phase.

-

In each emulsion, use a 5% total concentration of an emulsifier blend. The blends should consist of this compound and a surfactant with a known low HLB (e.g., Sorbitan Monooleate, HLB = 4.3) in varying ratios to create a range of HLB values (e.g., from 8 to 16).

-

-

Emulsification: Homogenize each mixture under identical conditions (e.g., using a high-shear mixer for 5 minutes at 1000 rpm).

-

Stability Assessment:

-

Store the prepared emulsions in identical sealed glass vials at room temperature.

-

Observe the emulsions for signs of instability (creaming, coalescence, phase separation) at set time intervals (e.g., 1 hr, 24 hrs, 1 week).

-

-

Analysis:

-

The HLB of the emulsifier blend that produces the most stable emulsion (i.e., shows the least separation over time) is considered the required HLB of the oil phase. This value should correspond closely to the intrinsic HLB of this compound if it is the primary emulsifier in the most stable system.[16][17]

-

Conclusion

This compound is a high-performance, naturally derived nonionic surfactant with a well-defined set of physicochemical properties that make it highly suitable for advanced applications in drug delivery and formulation science. Its O/W emulsifying power, broad solubility, and excellent stability profile provide formulators with a versatile tool for creating sophisticated and stable product matrices. The experimental protocols and data presented in this guide offer a robust framework for researchers to effectively characterize and utilize this compound in their development pipelines.

References

- 1. specialchem.com [specialchem.com]

- 2. How this compound Enhances Moisturizers and Creams - Aogubio [aogubio.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. paulaschoice.fr [paulaschoice.fr]

- 5. POLYGLYCERYL 4-CAPRATE - Ataman Kimya [atamanchemicals.com]

- 6. humblebeeandme.com [humblebeeandme.com]

- 7. Buy this compound | 160391-93-5 [smolecule.com]

- 8. Buy this compound [smolecule.com]

- 9. This compound | 160391-93-5 [chemicalbook.com]

- 10. This compound () for sale [vulcanchem.com]

- 11. This compound Oil Liquid China Manufacturers Suppliers Factory Exporter [hersoncarebio.com]

- 12. cosmeticstudio.co.za [cosmeticstudio.co.za]

- 13. HLB Calculator - Materials [hlbcalc.com]

- 14. Lincol PG4 Caprate (Polyglyceryl 4 Caprate) O/W Emulsifier และชำระล้างไขมันแบบ PEG Free เพิ่มความข้น เหมาะสำหรับแชมพูและสบู่เจลอาบน้ำ - เคมีคอสเมติกส์ [chemecosmetics.com]

- 15. candlecocoon.com [candlecocoon.com]

- 16. researchgate.net [researchgate.net]

- 17. PHYSICO-CHEMICAL CHARACTERIZATION OF A SURFACTANT A QUICK AND PRECISE METHOD | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Core Mechanism of Action of Polyglyceryl-4 Caprate as a Nonionic Surfactant

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-4 caprate is a versatile nonionic surfactant increasingly utilized in the pharmaceutical and cosmetic industries for its emulsifying, solubilizing, and skin-conditioning properties. This technical guide provides a comprehensive overview of its core mechanism of action. Key physicochemical properties are detailed, and the fundamental principles of its function at interfaces, including micelle formation and the stabilization of emulsions, are elucidated. This document also outlines detailed experimental protocols for characterizing the surfactant's performance and includes visualizations of its molecular action and relevant experimental workflows.

Introduction

This compound is an ester formed from polyglycerin-4 and capric acid, a medium-chain fatty acid.[1][2] Its amphiphilic nature, possessing a hydrophilic polyglycerol head and a lipophilic fatty acid tail, allows it to effectively reduce the surface tension between immiscible liquids like oil and water.[3] This property makes it an excellent emulsifier, solubilizer, and dispersing agent.[3] Derived from natural and renewable resources such as rapeseed oil, it is also biodegradable, aligning with the growing demand for sustainable ingredients in various formulations.[2][4]

Physicochemical Properties

The performance of this compound as a surfactant is dictated by its molecular structure and resulting physicochemical properties. A key parameter is the Hydrophile-Lipophile Balance (HLB), which for this compound typically ranges from 11.5 to 14.5, indicating its suitability for forming oil-in-water (O/W) emulsions.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| INCI Name | This compound | [4] |

| Chemical Name | 1,2,3-Propanetriol, homopolymer, decanoates (1:1) (4 mol glycerol (B35011) average molar ratio) | [4] |

| CAS Number | 160391-93-5 | [4] |

| Molecular Formula | C22H46O11 (representative) | [1] |

| Molecular Weight | Approximately 486.6 g/mol | [1] |

| Appearance | Clear to pale yellow, viscous liquid | [1][5] |

| Odor | Characteristic, faint | [1] |

| Solubility | Soluble in water, alcohol, and glycols | [6] |

| HLB Value | ~11.5 - 14.5 | [1][4][7] |

| Saponification Value | 40 - 70 mg KOH/g | [5][6] |

| Acid Value | ≤ 6.0 mg KOH/g | [5] |

Mechanism of Action as a Nonionic Surfactant

The primary mechanism of action of this compound revolves around its ability to adsorb at the oil-water interface, thereby reducing interfacial tension and facilitating the formation of stable emulsions.

Reduction of Surface and Interfacial Tension

In an aqueous environment, the hydrophobic tails of this compound molecules orient themselves away from the water molecules, leading to their accumulation at the air-water or oil-water interface. This orientation disrupts the cohesive energy at the surface of the water, resulting in a decrease in surface tension. By reducing the interfacial tension between oil and water, this compound lowers the energy required to create new oil droplets within the aqueous phase, a critical step in emulsion formation.

Micelle Formation

Above a certain concentration, known as the Critical Micelle Concentration (CMC), the surfactant monomers in the bulk solution begin to self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails form a core, while the hydrophilic polyglycerol heads form an outer shell that interacts with the surrounding water. This process is thermodynamically driven by the hydrophobic effect. While specific CMC values for this compound are not extensively documented in publicly available literature, the CMC of polyglyceryl esters generally increases with the length of the polyglycerol chain.[3]

Emulsion Stabilization

This compound stabilizes oil-in-water emulsions through several mechanisms:

-

Formation of an Interfacial Film: The surfactant molecules adsorb at the surface of the oil droplets, forming a protective film. The hydrophilic polyglycerol heads extend into the aqueous phase, creating a steric barrier that prevents the oil droplets from coalescing.

-

Steric Hindrance: The bulky polyglycerol head groups create a physical barrier between droplets, preventing them from approaching each other closely enough to merge.

Applications in Drug Development

The unique properties of this compound make it a valuable excipient in drug delivery systems, particularly for poorly water-soluble drugs.

Solubilization

The hydrophobic core of the micelles formed by this compound can encapsulate lipophilic drug molecules, effectively increasing their solubility in aqueous formulations. This is crucial for the development of oral, topical, and parenteral drug products.

Nanoemulsion Formation

This compound is effective in forming nanoemulsions, which are dispersions of very small droplets (typically 20-500 nm).[3] These systems are valued for their clarity, stability, and ability to enhance the delivery of active ingredients. The small droplet size provides a large surface area for drug absorption.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning a range above and below the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the curve, where the surface tension ceases to decrease significantly with increasing concentration.

Characterization of Emulsion Droplet Size by Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of oil droplets in an emulsion stabilized by this compound.

Methodology:

-

Emulsion Preparation: Prepare an oil-in-water emulsion using a defined concentration of this compound, oil, and water. Homogenize the mixture using a high-shear mixer or sonicator.

-

Sample Preparation: Dilute the emulsion with filtered, deionized water to a suitable concentration for DLS analysis to avoid multiple scattering effects.

-

DLS Measurement: Place the diluted sample in a cuvette and measure the particle size distribution using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

-

Data Analysis: The software calculates the hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Conclusion

This compound is a highly effective and versatile nonionic surfactant with a well-understood mechanism of action based on the reduction of interfacial tension and the formation of stable micelles and emulsions. Its favorable physicochemical properties, combined with its natural origin and biodegradability, make it an attractive excipient for a wide range of applications in the pharmaceutical and cosmetic industries. Further research to quantify its performance characteristics, such as a definitive CMC value under various conditions, will further enhance its application in advanced drug delivery systems.

References

- 1. Buy this compound [smolecule.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. POLYGLYCERYL 4-CAPRATE - Ataman Kimya [atamanchemicals.com]

- 5. This compound Oil Liquid China Manufacturers Suppliers Factory Exporter [hersoncarebio.com]

- 6. candlecocoon.com [candlecocoon.com]

- 7. cosmeticstudio.co.za [cosmeticstudio.co.za]

"amphiphilic nature of polyglyceryl esters in formulation science"

An In-Depth Technical Guide to the Amphiphilic Nature of Polyglyceryl Esters in Formulation Science

For Researchers, Scientists, and Drug Development Professionals

Polyglyceryl esters (PGEs) represent a versatile and increasingly vital class of non-ionic surfactants in formulation science.[1] Derived from renewable vegetable sources like glycerol (B35011) and fatty acids, they offer a biocompatible, biodegradable, and safe alternative to traditional polyethylene (B3416737) glycol (PEG)-based surfactants.[2][3][4][5] Their unique amphiphilic structure, consisting of a tunable hydrophilic polyglycerol head and a lipophilic fatty acid tail, allows for a broad spectrum of functionalities, making them indispensable tools for addressing challenges in drug delivery, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[6] This guide explores the core principles of their amphiphilic nature and details their application in creating advanced pharmaceutical formulations.

The Amphiphilic Core: Structure and Tunability

The defining characteristic of PGEs is their amphiphilic nature, which arises from their distinct molecular architecture.

-

Hydrophilic Head: Composed of oligomeric glycerol units. The degree of glycerol polymerization can be controlled during synthesis, directly influencing the size and hydrophilicity of this polar head.[7][8]

-

Lipophilic Tail: Consists of one or more fatty acid chains attached via ester linkages. The length and saturation of these alkyl chains determine the molecule's hydrophobicity.[8]

This dual nature allows PGEs to orient themselves at oil-water interfaces, reducing interfacial tension and enabling the formation of stable emulsions. Crucially, the properties of PGEs can be precisely engineered by modifying three key parameters:

-

Degree of Glycerol Polymerization: A longer polyglycerol chain increases hydrophilicity.

-

Fatty Acid Chain Length: A longer fatty acid chain increases lipophilicity.

-

Degree of Esterification: The number of fatty acid chains attached to the polyglycerol backbone significantly impacts the overall hydrophilic-lipophile balance (HLB).[2]

This tunability allows for the creation of a wide array of surfactants with HLB values ranging from approximately 3 to 14, making them suitable for various applications, from water-in-oil (W/O) to oil-in-water (O/W) emulsifiers.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers [ouci.dntb.gov.ua]

- 5. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyglyceryl esters | Cyberlipid [cyberlipid.gerli.com]

- 9. Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities | MDPI [mdpi.com]

An In-Depth Technical Guide to the Hydrophile-Lipophile Balance (HLB) of Polyglyceryl-4 Caprate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophile-Lipophile Balance (HLB) of Polyglyceryl-4 Caprate, a non-ionic surfactant increasingly utilized in pharmaceutical and cosmetic formulations. This document details its reported HLB values, outlines experimental protocols for its determination, and illustrates its functional mechanisms.

Introduction to this compound and its HLB Value

This compound is the ester of capric acid and polyglycerin-4.[1] It is a versatile excipient valued for its emulsifying, solubilizing, and skin-conditioning properties.[1][2] As a non-ionic surfactant, its functionality is largely dictated by its Hydrophile-Lipophile Balance (HLB), a semi-empirical scale that describes the degree to which it is hydrophilic or lipophilic.[3][4] The HLB value is crucial for formulators in selecting the appropriate surfactant to achieve stable emulsions and optimize product performance.[3][5]

This compound is recognized for its role as a penetration enhancer, facilitating the delivery of active ingredients through the skin barrier.[1][6] Its amphiphilic nature allows it to interact with both aqueous and lipid phases, making it an effective agent for creating stable oil-in-water (O/W) emulsions.[7][8]

Quantitative Data: Reported HLB Values

The HLB value of this compound has been reported by various manufacturers and suppliers. These values typically fall within a range suitable for oil-in-water emulsions. A summary of the reported values is presented in the table below. The variation in reported values may be attributed to differences in the manufacturing process and the presence of related esters.

| Source/Supplier | Reported HLB Value | Reference |

| Ataman Kimya | ~ 11.5 | [8][9] |

| Evonik (TEGOSOFT® PC 41) | ~ 14 | |

| Cosmetic Studio (Soldoc PG410) | 14.5 |

Experimental Protocols for HLB Determination

The HLB value of a non-ionic surfactant like this compound can be determined experimentally. While specific experimental data for this particular molecule is not widely published, the following are established methods that can be applied.

Emulsion Stability Method (Griffin's Method)

This practical method involves preparing a series of emulsions with a known oil phase and varying blends of two surfactants with known HLB values, one high and one low. The stability of these emulsions is then observed to determine the "required HLB" of the oil. To determine the HLB of an unknown surfactant like this compound, it would be blended in varying ratios with a surfactant of a known HLB to emulsify a standard oil. The blend that produces the most stable emulsion indicates the HLB of the mixture, from which the HLB of the unknown surfactant can be calculated.[10]

Protocol Outline:

-

Preparation of Surfactant Blends: Prepare a series of blends of this compound with a high HLB surfactant (e.g., Polysorbate 80, HLB = 15) and a low HLB surfactant (e.g., Sorbitan Oleate, HLB = 4.3) in varying weight percentages.

-

Emulsion Formulation: For each surfactant blend, prepare an oil-in-water emulsion using a standard oil phase (e.g., mineral oil, required HLB for O/W emulsion is typically 10-12) at a fixed concentration (e.g., 10% oil, 5% surfactant blend, 85% water).

-

Homogenization: Subject each formulation to identical high-shear homogenization to ensure uniform droplet size distribution.

-

Stability Assessment: Store the emulsions at controlled room temperature and observe them for signs of instability (creaming, coalescence, phase separation) at regular intervals (e.g., 1 hour, 24 hours, 1 week).

-

HLB Determination: The surfactant blend that results in the most stable emulsion is considered to have the optimal HLB for that oil system. The HLB of the this compound can then be calculated using the following formula: HLBblend = (wt%A * HLBA) + (wt%B * HLBB) Where A is the known surfactant and B is this compound.

Saponification Method

For esters like this compound, the HLB value can be calculated based on its saponification value and the acid value of the constituent fatty acid (capric acid).[3]

Protocol Outline:

-

Determine the Saponification Value (S):

-

Accurately weigh approximately 1 gram of this compound into a round bottom flask.

-

Add 30 mL of 0.5N alcoholic potassium hydroxide.

-

Reflux the mixture on a boiling water bath for 1 hour.

-

Perform a blank titration with 30 mL of the 0.5N alcoholic KOH without the sample.

-

Cool the mixtures and titrate with standardized 0.5N hydrochloric acid using phenolphthalein (B1677637) as an indicator.

-

Calculate the saponification value (mg KOH/g sample).

-

-

Determine the Acid Value (A) of Capric Acid:

-

This is a standard value that can be found in literature or determined by titrating a known weight of capric acid with a standardized solution of potassium hydroxide.

-

-

Calculate the HLB Value:

-

Use the formula: HLB = 20 * (1 - S/A)[3]

-

Mandatory Visualizations

Emulsification Mechanism of this compound

The following diagram illustrates the fundamental role of this compound in stabilizing an oil-in-water emulsion.

Caption: Emulsification action of this compound.

Skin Penetration Enhancement Workflow

This diagram illustrates the proposed mechanism by which this compound enhances the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.

Caption: Workflow of skin penetration enhancement.

Logical Relationship in Formulation Development

The following diagram outlines the logical considerations for utilizing this compound in the development of a topical drug delivery system.

Caption: Formulation development logic with P4C.

Conclusion

This compound is a valuable non-ionic surfactant with a reported HLB value in the range of approximately 11.5 to 14.5, making it well-suited for the formulation of oil-in-water emulsions. Its ability to also act as a skin penetration enhancer makes it a multifunctional excipient in the development of advanced drug delivery systems. The experimental protocols outlined in this guide provide a framework for the precise determination of its HLB value, enabling formulators to optimize its use in various applications. The provided diagrams illustrate its fundamental mechanisms of action, aiding in the conceptualization of its role in formulation science.

References

- 1. paulaschoice.fr [paulaschoice.fr]

- 2. specialchem.com [specialchem.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. labinsights.nl [labinsights.nl]

- 5. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 6. candlecocoon.com [candlecocoon.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. POLYGLYCERYL 4-CAPRATE - Ataman Kimya [atamanchemicals.com]

- 9. POLYGLYCERYL 4-CAPRATE - Ataman Kimya [atamanchemicals.com]

- 10. mdpi.com [mdpi.com]

The Solubility Profile of Polyglyceryl-4 Caprate: A Technical Guide for Researchers and Formulation Scientists

An In-depth Examination of the Solubility Characteristics of a Versatile Nonionic Surfactant in Aqueous and Organic Media

Polyglyceryl-4 caprate is a versatile non-ionic surfactant and emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, stemming from a hydrophilic polyglyceryl head and a lipophilic caprate tail, governs its solubility in various solvents, which is a critical parameter for formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties and HLB Value

This compound is the ester of capric acid and polyglycerin-4.[1] It is a pale-yellow, viscous liquid that is known to dissolve in both oil and water.[2] This dual solubility is a key attribute for its function as an emulsifier, enabling the stable mixing of otherwise immiscible liquid phases.[1]

A crucial parameter influencing the solubility and emulsifying properties of a surfactant is its Hydrophilic-Lipophilic Balance (HLB) value. The HLB value for this compound is consistently reported to be in the range of 11.5 to 14.5, classifying it as an oil-in-water (O/W) emulsifier.[3][4] This indicates a greater affinity for the aqueous phase, making it effective at dispersing oil droplets in a continuous water phase.

Solubility in Aqueous and Organic Solvents

While precise quantitative solubility data for this compound is not extensively available in public literature, its qualitative solubility in various solvents is well-documented by manufacturers and suppliers. The following tables summarize the known solubility profile.

Table 1: Solubility of this compound in Aqueous Solvents

| Solvent | Solubility | Observations |

| Water | Dispersible / Soluble[2][5][6] | Forms stable emulsions or colloidal solutions. May not form a true molecular solution at high concentrations. |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Ethanol | Soluble[6] |

| Propylene (B89431) Glycol | Soluble[6] |

| Glycerin | Soluble[3] |

| Ester Oils | Soluble[6] |

| Paraffin Oil | Insoluble[6] |

| Isopropyl Myristate | Insoluble[6] |

| Vegetable Oil | Insoluble[6] |

It is important to note that the term "soluble" in the context of surfactants can sometimes refer to the formation of a clear, stable microemulsion or micellar solution rather than a true molecular solution.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a nonionic surfactant like this compound is adapted from the OECD Guideline 105 ("Water Solubility"), specifically the flask method.[7][8] This method is suitable for substances with solubilities above 10⁻² g/L.

Principle

A saturated solution of this compound is prepared in the solvent of interest by agitation until equilibrium is reached. The concentration of this compound in the clear supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Solvents (e.g., deionized water, ethanol, propylene glycol, glycerin) of analytical grade

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector if the analyte has a chromophore) or another suitable quantitative analysis technique.

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several Erlenmeyer flasks. The exact amount will depend on the expected solubility but should be sufficient to ensure that undissolved material remains at equilibrium.

-

Add a known volume of the desired solvent to each flask.

-

Stopper the flasks and place them on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of the solute in solution does not change significantly over two consecutive time points.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, remove the flasks from the stirrer and allow the undissolved this compound to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered sample with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the experimental samples by comparing their analytical response to the calibration curve.

-

Calculate the solubility in g/100mL or other desired units, taking into account the dilution factor.

-

Workflow Diagram

Conclusion

References

- 1. paulaschoice-eu.com [paulaschoice-eu.com]

- 2. specialchem.com [specialchem.com]

- 3. Buy this compound | 160391-93-5 [smolecule.com]

- 4. Buy this compound [smolecule.com]

- 5. candlecocoon.com [candlecocoon.com]

- 6. humblebeeandme.com [humblebeeandme.com]

- 7. filab.fr [filab.fr]

- 8. laboratuar.com [laboratuar.com]

The Biodegradability and Environmental Profile of Polyglyceryl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl esters (PGEs) are a versatile class of non-ionic surfactants derived from renewable resources, making them an attractive alternative to traditional petroleum-based surfactants in various industries, including pharmaceuticals, cosmetics, and food. Their favorable toxicological profile and biodegradability are key attributes driving their increasing adoption. This technical guide provides an in-depth analysis of the biodegradability and environmental impact of polyglyceryl esters, consolidating available data on their degradation, aquatic toxicity, and the methodologies used for their assessment. While specific quantitative data for a broad range of individual polyglyceryl esters remains limited in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive overview for researchers and developers.

Introduction

Polyglyceryl esters are synthesized by the esterification of polyglycerol with fatty acids. The polyglycerol backbone is a polymer of glycerol (B35011), and the fatty acids are typically derived from vegetable sources. The versatility of PGEs stems from the ability to modify their hydrophilic-lipophilic balance (HLB) by varying the degree of glycerol polymerization and the chain length and degree of esterification of the fatty acids. This allows for the creation of a wide range of emulsifiers, solubilizers, and dispersing agents. As the demand for sustainable and environmentally benign ingredients grows, a thorough understanding of the environmental fate and effects of PGEs is crucial.

Biodegradability of Polyglyceryl Esters

Polyglyceryl esters are generally considered to be readily biodegradable, meaning they are expected to be rapidly broken down by microorganisms in the environment. The primary mechanism of biodegradation is the enzymatic hydrolysis of the ester bonds, which breaks the molecule down into polyglycerol and free fatty acids. These smaller molecules can then be further metabolized by a wide range of microorganisms.

The initial and crucial step in the biodegradation of polyglyceryl esters is the enzymatic hydrolysis of the ester linkage. This process is catalyzed by ubiquitous microbial enzymes such as lipases and esterases, which break down the ester into its constituent polyglycerol and fatty acid moieties. These smaller, more bioavailable molecules can then be readily assimilated by a wide range of microorganisms and enter their metabolic pathways for further degradation.

Figure 1: Initial step of polyglyceryl ester biodegradation.

Ready Biodegradability Testing

The "ready biodegradability" of a chemical is typically assessed using standardized test methods, such as those outlined in the OECD 301 series. The OECD 301F (Manometric Respirometry) test is a commonly used method for this purpose. A substance is considered "readily biodegradable" if it achieves a biodegradation level of ≥60% of its theoretical oxygen demand (ThOD) within a 28-day period, and this level is reached within a 10-day window that begins when the biodegradation first exceeds 10%.

| Substance Category | Test Guideline | Duration (days) | Biodegradation (%) | Classification |

| Fatty Acid Esters (mixture) | OECD 301B | 28 | 62.9 | Readily Biodegradable (but failed 10-day window)[1] |

| Polyol Ester | OECD 301F | 28 | 86 | Readily Biodegradable[1] |

| Light Catalytic Cracked Gas Oil (as a complex substance example) | OECD 301F | 28 | 56.32 | Not Readily Biodegradable[2] |

| Light Catalytic Cracked Gas Oil (extended test) | OECD 301F | 47 | 61.23 | Inherently Biodegradable[2] |

Note: The 10-day window criterion is often not applied to complex mixtures or substances where sequential biodegradation of different components is expected[2].

Environmental Impact and Ecotoxicity

The environmental impact of polyglyceryl esters is primarily assessed through their potential toxicity to aquatic organisms. Standardized ecotoxicity tests, such as OECD 201 (Alga, Growth Inhibition Test) and OECD 202 (Daphnia sp. Acute Immobilisation Test), are used to determine the concentrations at which these substances may have adverse effects.

Aquatic Toxicity Data

Similar to biodegradability data, specific ecotoxicity data for a comprehensive range of individual polyglyceryl esters is sparse in publicly available literature. Much of the available information is based on read-across data from analogous substances.

| Test Organism | Substance/Analogue | Test Guideline | Duration | Endpoint | Value (mg/L) |

| Algae | Polyglyceryl Ester Analogues | - | 72 hours | ErC50 | 1 - 18.96 |

| Daphnia magna | Unspecified Polyglyceryl Ester | OECD 202 | 48 hours | EC50 | 8.3 |

ErC50: The concentration that causes a 50% reduction in the growth rate of algae. EC50: The concentration that causes an effect (in this case, immobilization) in 50% of the test population.

Experimental Protocols

A thorough understanding of the methodologies used to assess biodegradability and ecotoxicity is essential for interpreting the data and designing future studies.

OECD 301F: Manometric Respirometry Test

This test evaluates the ready biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

-

Test Setup: A known volume of mineral medium containing a known concentration of the test substance (typically 100 mg/L) is placed in a closed flask. The flask is inoculated with a microbial population, usually from the activated sludge of a sewage treatment plant[3][4][5].

-

Incubation: The flasks are incubated at a constant temperature (around 22°C) in the dark for up to 28 days and are continuously stirred[3].

-

Measurement: The consumption of oxygen is measured over time using a manometer. As microorganisms degrade the test substance, they consume oxygen, leading to a pressure drop in the headspace of the flask[3][4]. Carbon dioxide produced during respiration is absorbed by a potassium hydroxide (B78521) solution.

-

Data Analysis: The amount of oxygen consumed is corrected for the oxygen uptake of a blank control (inoculum only) and is expressed as a percentage of the theoretical oxygen demand (ThOD) of the test substance[3].

References

Polyglyceryl-4 Caprate: A Comprehensive Technical Guide to a Renewable Resource-Based Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-4 Caprate is a versatile, non-ionic surfactant derived from renewable vegetable sources, positioning it as a sustainable alternative to traditional polyethylene (B3416737) glycol (PEG)-based surfactants. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and key applications, with a particular focus on its utility in pharmaceutical and cosmetic formulations. Detailed experimental protocols for its characterization are provided, alongside a summary of its safety and regulatory status.

Introduction

In the pursuit of greener and more sustainable chemical technologies, the demand for high-performance surfactants derived from renewable resources has grown significantly. This compound, an ester of polyglycerin-4 and capric acid, has emerged as a promising candidate, offering excellent emulsifying, solubilizing, and cleansing properties.[1][2] Its biodegradability and favorable safety profile make it an attractive ingredient for a wide range of applications, from personal care products to advanced drug delivery systems.[3] This document serves as a comprehensive technical resource for researchers and formulation scientists seeking to understand and utilize this compound.

Synthesis from Renewable Resources

This compound is synthesized from two primary components, both of which can be sourced from renewable raw materials: polyglycerol-4 and capric acid.

2.1. Renewable Sourcing of Precursors

-

Polyglycerol-4: This hydrophilic moiety is produced through the polymerization of glycerol, a byproduct of biodiesel production from vegetable oils.[4] The synthesis is typically carried out at elevated temperatures (around 255-265°C) in the presence of an alkaline catalyst, such as sodium hydroxide, under a vacuum or inert atmosphere to remove water and drive the reaction.[5]

-

Capric Acid: A medium-chain fatty acid, capric acid is naturally found in coconut oil and palm kernel oil.[2] It can be obtained through the hydrolysis of these triglycerides.

2.2. Esterification Process

The synthesis of this compound is achieved through the esterification of polyglycerol-4 with capric acid. This reaction can be performed via two main pathways:

-

Direct Esterification: Polyglycerol-4 and capric acid are reacted at high temperatures (typically 220-260°C) under an inert atmosphere or slight vacuum, often with an alkaline catalyst.[6] Water is continuously removed to shift the equilibrium towards the formation of the ester.

-

Transesterification: This method involves the reaction of polyglycerol-4 with a fatty acid ester, such as methyl caprate.

The following diagram illustrates the general workflow for the synthesis of this compound from renewable resources.

Synthesis of this compound from renewable vegetable oils.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value/Range | Reference(s) |

| Appearance | Clear yellow viscous liquid | [7] |

| Chemical Formula | C₂₂H₄₆O₁₁ | [2] |

| HLB Value | ~11.5 | [7] |

| Solubility | Soluble in water and alcohol | [3] |

| pH (as supplied) | 3-7 | [8] |

| Critical Micelle Concentration (CMC) | Estimated in the range of 0.1 - 10 mM | [9] |

| Surface Tension at CMC | Estimated in the range of 25-35 mN/m | [9] |

Note: CMC and surface tension values are estimations based on data for similar polyglyceryl esters, as specific data for this compound is not widely published.

Experimental Protocols

This section outlines detailed methodologies for characterizing the key properties of this compound.

4.1. Determination of Critical Micelle Concentration (CMC) and Surface Tension